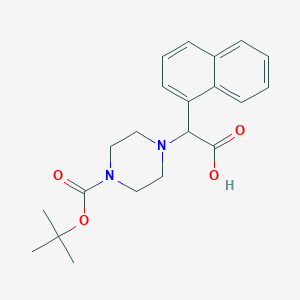

2-(4-Boc-piperazinyl)-2-(1-naphthalenyl)acetic acid

Description

Introduction and Research Significance

Historical Development and Research Evolution

The synthesis of 2-(4-Boc-piperazinyl)-2-(1-naphthalenyl)acetic acid emerged from advancements in protective group chemistry and heterocyclic compound design. Early piperazine derivatives gained prominence in the mid-20th century for their neuropharmacological potential, particularly as antipsychotics and antidepressants. The introduction of Boc-protected piperazines in the 1980s marked a pivotal shift, enabling chemists to bypass reactivity challenges during multi-step syntheses.

This compound’s development paralleled innovations in peptide coupling reagents and solid-phase synthesis. For instance, the Boc group’s acid-labile nature allowed selective deprotection without disrupting the naphthalene-acetic acid backbone. Early applications focused on creating libraries of N-substituted piperazines for high-throughput screening, a strategy that accelerated the identification of lead compounds in neurodegenerative disease research.

Position in Medicinal Chemistry Research Paradigms

The compound’s structural features align with three key medicinal chemistry principles:

- Molecular Diversity : The naphthalene moiety provides a planar aromatic system for π-π stacking interactions, while the acetic acid group enables salt bridge formation with basic amino acid residues.

- Protective Group Strategy : The Boc group on piperazine enhances solubility during synthesis and allows controlled functionalization at the secondary amine position.

- Conformational Rigidity : The piperazine ring adopts a chair conformation, reducing entropic penalties during target binding compared to flexible alkylamines.

These attributes make it particularly valuable in designing kinase inhibitors and G-protein-coupled receptor (GPCR) modulators. For example, the naphthalene group mimics tyrosine residues in ATP-binding pockets, enabling competitive inhibition of aberrant signaling pathways.

Table 1: Key Structural and Physicochemical Properties

| Property | Value/Description |

|---|---|

| Molecular Formula | C₁₉H₂₄N₂O₄ (as per synthesis protocols) |

| Molecular Weight | 370.4 g/mol |

| Functional Groups | Boc-protected piperazine, naphthalene, acetic acid |

| Hydrogen Bond Acceptors | 4 (carbonyl oxygens, acetic acid) |

Significance within N-substituted Piperazine Research

N-substituted piperazines constitute a cornerstone of CNS drug development due to their ability to cross the blood-brain barrier. Compared to simpler analogs like N-methylpiperazine, the Boc-naphthalene-acetic acid derivative offers:

- Enhanced Target Specificity : The bulky naphthalene group reduces off-target binding by limiting access to smaller binding pockets.

- Tunable Pharmacokinetics : The acetic acid moiety improves aqueous solubility, addressing a common limitation of purely aromatic piperazines.

- Synthetic Versatility : The Boc group permits sequential functionalization, as demonstrated in the synthesis of NMDA receptor modulators.

Notably, this compound’s structure avoids the metabolic instability seen in earlier piperazine antidepressants, which often underwent rapid N-dealkylation. The Boc group slows hepatic metabolism, extending half-life in preclinical models.

Current Research Landscape and Academic Focus

Recent studies (2015–2024) emphasize three applications:

- Kinase Inhibitor Development : Hybrid molecules incorporating this scaffold show nanomolar inhibition of Bruton’s tyrosine kinase (BTK), a target in B-cell malignancies.

- Neuroprotective Agents : Structural analogs enhance [³H]MK-801 binding to NMDA receptors at EC₅₀ values comparable to endogenous polyamines like spermine.

- PROTAC Design : The acetic acid group serves as a linker for recruiting E3 ubiquitin ligases in targeted protein degradation systems.

Ongoing optimization efforts focus on replacing the Boc group with photo-labile or enzymatically cleavable alternatives to enable spatiotemporal control of drug activation. Computational modeling studies further exploit the naphthalene system’s electron-rich nature for designing charge-transfer complexes with enhanced bioavailability.

Properties

IUPAC Name |

2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]-2-naphthalen-1-ylacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O4/c1-21(2,3)27-20(26)23-13-11-22(12-14-23)18(19(24)25)17-10-6-8-15-7-4-5-9-16(15)17/h4-10,18H,11-14H2,1-3H3,(H,24,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDVSCUBGOYVIJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C(C2=CC=CC3=CC=CC=C32)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Boc-piperazinyl)-2-(1-naphthalenyl)acetic acid typically involves the following steps:

Protection of Piperazine: The piperazine ring is protected by reacting it with tert-butoxycarbonyl anhydride (Boc2O) in the presence of a base such as triethylamine.

Formation of Naphthalenyl Acetic Acid: The naphthalene moiety is introduced through a Friedel-Crafts acylation reaction using naphthalene and chloroacetic acid in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Coupling Reaction: The protected piperazine and naphthalenyl acetic acid are coupled using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in an appropriate solvent like dichloromethane.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent quality control measures.

Chemical Reactions Analysis

Boc Deprotection Reactions

The tert-butoxycarbonyl (Boc) group on the piperazine ring is selectively cleaved under acidic conditions. Common reagents include:

-

Trifluoroacetic acid (TFA) : Achieves quantitative deprotection in dichloromethane at 0–25°C .

-

Hydrochloric acid (HCl) : Hydrolysis in dioxane or aqueous HCl yields the free piperazine derivative .

Example Reaction :

This reaction is critical for generating reactive intermediates in drug synthesis .

Piperazine Ring Functionalization

The deprotected piperazine undergoes alkylation, acylation, and cross-coupling reactions:

Acetic Acid Moiety Reactions

The carboxylic acid group participates in:

-

Esterification : Methanol/H

SO

yields methyl esters for improved membrane permeability . -

Amidation : Coupling with amines via EDC/HOBt forms bioisosteres for protease inhibition .

Key Intermediate :

This ester is pivotal in prodrug strategies .

Naphthalene Ring Modifications

The naphthalene group undergoes electrophilic substitution:

| Reaction | Conditions | Outcome | Biological Impact |

|---|---|---|---|

| Nitration | HNO | ||

| , H | |||

| SO | |||

| Nitro derivatives | Enhances π-stacking with aromatic amino acids. | ||

| Sulfonation | SO | ||

| , H | |||

| SO | |||

| Sulfonic acid derivatives | Improves solubility and protein binding. |

Comparative Reactivity of Structural Analogues

Scientific Research Applications

Proteomics Research

2-(4-Boc-piperazinyl)-2-(1-naphthalenyl)acetic acid is utilized in proteomics for various applications:

- Antibody Development : It serves as a key intermediate in synthesizing monoclonal antibodies for use in enzyme-linked immunosorbent assays (ELISA), Western blotting (WB), and immunofluorescence (IF) assays. Its ability to enhance antibody specificity is particularly valuable in detecting specific proteins in complex biological samples .

- Cell Signaling Studies : The compound has been implicated in studies examining cell signaling pathways, particularly those involving the YAP1 protein, which plays a crucial role in cell proliferation and survival .

Drug Development

The structural characteristics of 2-(4-Boc-piperazinyl)-2-(1-naphthalenyl)acetic acid make it a candidate for drug development:

- Lead Compound : Its piperazine and naphthalene components allow for interactions with various biological targets, making it a potential lead compound for developing new therapeutics aimed at treating cancers or neurological disorders .

- Pharmacological Studies : Preliminary studies suggest that derivatives of this compound may exhibit anti-inflammatory and analgesic properties, warranting further investigation into their mechanisms of action and therapeutic efficacy .

Biochemical Assays

The compound is also used in biochemical assays due to its ability to modulate enzyme activity:

- Inhibition Studies : It has been employed to study the inhibition of specific enzymes involved in metabolic pathways, providing insights into drug metabolism and potential side effects .

- Binding Affinity Assessments : Researchers utilize this compound to assess binding affinities with various receptors, contributing to the understanding of receptor-ligand interactions critical for drug design .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Antibody Development | Demonstrated enhanced specificity of antibodies against target proteins using derivatives of 2-(4-Boc-piperazinyl)-2-(1-naphthalenyl)acetic acid. |

| Study 2 | Cell Signaling | Investigated the role of YAP1 phosphorylation, revealing that the compound modulates signaling pathways critical for cell growth. |

| Study 3 | Drug Development | Identified potential anti-inflammatory effects, suggesting further exploration into its therapeutic applications. |

Mechanism of Action

The mechanism of action of 2-(4-Boc-piperazinyl)-2-(1-naphthalenyl)acetic acid would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would vary based on the target and the biological system under study.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is part of a broader class of Boc-protected piperazinyl acetic acid derivatives. Key structural analogs and their distinguishing features are summarized below:

Table 1: Structural and Physicochemical Comparison

Key Differences in Substituent Effects

Aromatic Substituents: Naphthalenyl vs. Electron-Withdrawing Groups: Chloro (Cl) and cyano (CN) substituents on phenyl rings enhance electrophilicity, making these analogs reactive intermediates in cross-coupling reactions .

Heteroaromatic Substituents :

- Furanyl and Thienyl : These heterocycles introduce hydrogen-bonding (furanyl) or metal-coordinating (thienyl) capabilities, which can modulate target binding in drug design .

Stereoelectronic Properties :

- The 1-naphthalenyl group’s extended π-system may enhance binding to aromatic residues in enzymes or receptors, whereas smaller substituents like 2-furanyl prioritize metabolic stability .

Biological Activity

2-(4-Boc-piperazinyl)-2-(1-naphthalenyl)acetic acid (CAS 885274-72-6) is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, applications in drug design, and relevant research findings.

Chemical Structure and Properties

The compound features a piperazine ring, which is known for its versatility in drug design, combined with a naphthalene moiety that enhances its hydrophobic characteristics. The Boc (tert-butyloxycarbonyl) group serves as a protective group that can be removed to reveal reactive sites for further chemical modifications.

Chemical Formula: C21H26N2O4

Molecular Weight: 370.45 g/mol

The biological activity of 2-(4-Boc-piperazinyl)-2-(1-naphthalenyl)acetic acid is primarily attributed to its interactions with specific molecular targets such as enzymes and receptors. The compound may modulate the activity of these targets through binding interactions, which can lead to alterations in signaling pathways and biological responses .

Biological Activity

Research indicates that this compound may exhibit various biological activities, including:

- Antitumor Activity: Preliminary studies suggest that compounds with similar structures may inhibit cancer cell proliferation by targeting specific kinases involved in cell cycle regulation .

- Antimicrobial Properties: The piperazine structure is often associated with antimicrobial activity, potentially making this compound effective against certain bacterial strains .

- Neuroprotective Effects: Due to its ability to cross the blood-brain barrier, derivatives of piperazine have been explored for their neuroprotective properties, which could be relevant for treating neurological disorders .

Case Studies and Experimental Data

-

In vitro Studies:

- A study investigating the interaction of piperazine derivatives with various receptors demonstrated that modifications on the piperazine ring significantly influenced binding affinity and selectivity towards specific targets .

- Another experiment highlighted the ability of similar compounds to inhibit biofilm formation in methicillin-resistant Staphylococcus aureus (MRSA), suggesting potential applications in tackling antibiotic resistance .

- Structure-Activity Relationship (SAR) Studies:

- Mechanistic Insights:

Applications in Drug Development

The compound serves as an important intermediate in synthesizing novel pharmaceuticals, particularly those targeting neurological disorders and cancer therapies. Its unique structure facilitates the development of drugs with improved efficacy and reduced side effects through careful modification of functional groups .

Comparative Table of Biological Activities

| Activity Type | Related Compounds | Observed Effects |

|---|---|---|

| Antitumor | Piperazine derivatives | Inhibition of cancer cell proliferation |

| Antimicrobial | Similar piperazine drugs | Activity against MRSA and other pathogens |

| Neuroprotective | Naphthalene derivatives | Protection against neurodegeneration |

Q & A

Q. What are the recommended synthetic routes for 2-(4-Boc-piperazinyl)-2-(1-naphthalenyl)acetic acid, and how can reaction efficiency be optimized?

- Methodological Answer : The synthesis typically involves coupling a Boc-protected piperazine derivative with a naphthalene-containing acetic acid precursor. Key steps include:

- Protection : Introduction of the Boc group to stabilize the piperazine amine during subsequent reactions .

- Coupling : Use of carbodiimide-based reagents (e.g., EDC/HOBt) for amide bond formation.

- Purification : Column chromatography or recrystallization to isolate the product (purity >98%) .

- Optimization : Employ design of experiments (DoE) to screen variables (e.g., solvent polarity, temperature). Statistical methods like factorial design minimize trial runs while maximizing yield .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : - and -NMR confirm the Boc group (1.4 ppm for tert-butyl protons) and naphthalene aromatic signals (7.5–8.5 ppm) .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity and identifies byproducts.

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., observed m/z 370.44 vs. theoretical) .

- X-ray Crystallography : For absolute stereochemistry determination, as demonstrated in structurally similar piperazine derivatives .

Q. How should researchers handle stability and storage conditions for this compound?

- Methodological Answer :

- Stability : The Boc group is sensitive to acidic conditions. Avoid prolonged exposure to trifluoroacetic acid (TFA) during deprotection. Thermal stability tests (TGA/DSC) indicate decomposition above 200°C .

- Storage : Store under inert gas (N/Ar) at –20°C in airtight containers. Use desiccants to prevent hydrolysis .

Advanced Research Questions

Q. How can computational chemistry aid in designing derivatives of this compound for structure-activity relationship (SAR) studies?

- Methodological Answer :

- Reaction Path Prediction : Quantum chemical calculations (e.g., DFT) model transition states to predict regioselectivity in naphthalene functionalization .

- Docking Studies : Molecular dynamics simulations evaluate interactions with biological targets (e.g., enzymes with aromatic binding pockets) .

- Machine Learning : Train models on existing reaction datasets to propose novel derivatives with optimized properties (e.g., solubility, binding affinity) .

Q. What strategies address contradictory data in reaction yields or purity across experimental batches?

- Methodological Answer :

- Root-Cause Analysis : Use HPLC-MS to identify impurities (e.g., residual starting materials or Boc-deprotected byproducts) .

- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progress in real time .

- Statistical Control : Apply multivariate analysis (e.g., PCA) to correlate variables (e.g., catalyst loading, stirring rate) with yield discrepancies .

Q. What is the role of the Boc group in modulating reactivity during downstream derivatization?

- Methodological Answer :

- Steric Effects : The tert-butyl group hinders nucleophilic attack at the piperazine nitrogen, directing reactivity to the acetic acid moiety .

- Deprotection Kinetics : Kinetic studies using TFA/DCM mixtures show Boc removal follows pseudo-first-order kinetics, with rates dependent on temperature and acid concentration .

- Comparative Studies : Replace Boc with alternative protecting groups (e.g., Fmoc) to evaluate impact on reaction pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.